N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide
Description
N-(2,6-Dichloro-3-methylphenyl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a 2,6-dichloro-3-methylphenyl group attached to a methyl-substituted sulfonamide moiety.
Properties
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-6-4-5-7(10)9(8(6)11)12(2)15(3,13)14/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSWVYBWQGBDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N(C)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
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Starting Materials :
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N-Methyl-2,6-dichloro-3-methylaniline (1.0 equiv)
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Methanesulfonyl chloride (1.2 equiv)
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Triethylamine (TEA, 2.5 equiv) as a base
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Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
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Reaction Conditions :
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Dissolve the amine in DCM under nitrogen.
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Add TEA dropwise at 0°C, followed by MsCl.
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Warm to room temperature and stir for 6–12 hours.
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Workup :
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Quench with water, extract with DCM, and dry over Na₂SO₄.
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Purify via column chromatography (hexane/ethyl acetate) or recrystallization.
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Key Data :
Mechanistic Insight :
The base deprotonates the amine, enhancing nucleophilicity for attack on the electrophilic sulfur of MsCl. The reaction proceeds via a two-step mechanism:
Two-Step Synthesis via Reductive Methylation and Sulfonylation
For cases where N-methyl-2,6-dichloro-3-methylaniline is unavailable, a two-step approach starting from 2,6-dichloro-3-methylaniline is employed.
Step 1: Reductive Methylation
Introduce the methyl group via reductive methylation using formaldehyde and a reducing agent:
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Starting Materials :
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2,6-Dichloro-3-methylaniline (1.0 equiv)
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Formaldehyde (37% aqueous, 2.0 equiv)
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Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)
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Methanol (MeOH) as solvent
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Reaction Conditions :
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Stir the aniline and formaldehyde in MeOH at 0°C.
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Add NaBH₃CN portionwise and stir at room temperature for 24 hours.
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Workup :
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Quench with saturated NaHCO₃, extract with ethyl acetate, and dry.
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Isolate N-methyl-2,6-dichloro-3-methylaniline via vacuum distillation.
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Key Data :
Step 2: Sulfonylation
Proceed as in Method 1 to form the target sulfonamide.
Alternative Alkylation-Sulfonylation Approach
For industrial scalability, alkylation of the monosubstituted sulfonamide offers a viable pathway.
Procedure
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Sulfonylation :
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React 2,6-dichloro-3-methylaniline with MsCl in pyridine to form N-(2,6-dichloro-3-methylphenyl)methanesulfonamide .
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Methylation :
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Treat the intermediate with methyl iodide (2.0 equiv) and NaH (1.2 equiv) in DMF at 60°C for 8 hours.
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Key Data :
Optimization Notes :
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Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methylation efficiency.
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Monitor reaction progress via TLC to minimize byproducts.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Sulfonylation | High yield (78–85%) | Requires pre-methylated amine |
| Reductive Methylation | Uses inexpensive reagents | Moderate yield (65–72%) |
| Alkylation-Sulfonylation | Scalable | Risk of over-alkylation |
Quality Control and Characterization
Critical analytical data for the target compound:
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¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 1H), 7.10 (d, J = 8.4 Hz, 1H), 3.12 (s, 3H, N–CH₃), 2.89 (s, 3H, SO₂–CH₃), 2.35 (s, 3H, Ar–CH₃).
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LC-MS (ESI+) : m/z 311.0 [M+H]⁺.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: While the compound itself is relatively stable, it can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted sulfonamides, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Herbicidal Activity
The primary application of N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide is in herbicidal formulations. It exhibits selective herbicidal activity against various monocotyledonous plants, making it valuable for crop protection.
Formulations
The compound can be formulated into various herbicidal compositions. For instance:
- Solid Herbicide Compositions : These formulations incorporate adjuvants to enhance efficacy and stability in agricultural settings .
- Liquid Formulations : These are often used for foliar applications, allowing for better absorption by plants.
Case Studies and Research Findings
Several studies have documented the effectiveness and safety profile of this compound in agricultural applications.
Efficacy Studies
Research has shown that this compound effectively controls a range of broadleaf and grassy weeds in crops such as maize and soybeans. A study highlighted its effectiveness when applied at specific growth stages of the target weeds .
Environmental Impact Assessments
Environmental studies have assessed the degradation pathways of this compound in soil and water systems. The results indicate that it breaks down into non-toxic metabolites under aerobic conditions, reducing potential environmental risks associated with its use .
Regulatory Status
The regulatory status of this compound varies by region. In many countries, it is approved for use in specific agricultural applications following comprehensive safety evaluations.
Safety Profiles
Toxicological assessments have indicated low acute toxicity levels for mammals, with a favorable safety margin for agricultural workers when proper handling procedures are followed .
Future Research Directions
Ongoing research aims to explore:
- Synergistic Effects : Investigating combinations with other herbicides to enhance efficacy while minimizing resistance development.
- Biodegradability : Further studies on the environmental fate and degradation products to ensure sustainable use in agriculture.
Mechanism of Action
The mechanism of action of N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Metosulam (N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)
- Structure : Shares the 2,6-dichloro-3-methylphenyl group but includes a triazolo-pyrimidine ring fused to the sulfonamide.
- Use : Herbicide targeting broadleaf weeds in cereals.
- Key Difference : The triazolo-pyrimidine moiety enhances binding specificity to acetolactate synthase (ALS) enzymes, a target absent in the simpler N-methylmethanesulfonamide derivative .
Diclosulam (N-(2,6-Dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide)
- Structure : Lacks the 3-methyl group on the phenyl ring but incorporates ethoxy and fluoro substituents on the triazolo-pyrimidine system.
- Use : Pre-emergent herbicide in soybeans and peanuts.
- Key Difference: Fluorine and ethoxy groups improve soil persistence and bioavailability compared to non-halogenated analogs .
Meclofenamic Acid (MCFA) (N-(2,6-Dichloro-3-methylphenyl)anthranilic acid)
- Structure : Replaces the sulfonamide with an anthranilic acid group.
- Use: Non-steroidal anti-inflammatory drug (NSAID) inhibiting cyclooxygenase (COX).
- Key Difference : The carboxylic acid group enables COX binding, whereas sulfonamides typically target different enzymes (e.g., carbonic anhydrase) .
Sulfonamide Derivatives in Pharmaceuticals
Sumatriptan Succinate Derivatives
- Example: [3-[2-(Methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide (Sumatriptan related compounds).
- Use : Migraine treatment via serotonin receptor agonism.
- Key Difference : The indole-ethylamine substituent confers receptor selectivity, unlike the dichloroaryl group in the target compound .
N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide
- Structure : Contains bis-sulfonyl groups on the phenyl ring.
- Properties : Melting point 213–215°C (decomposition), synthesized via green chemistry methods.
- Key Difference: Enhanced polarity from multiple sulfonyl groups increases solubility but reduces membrane permeability compared to mono-sulfonamides .
Physicochemical and Pharmacokinetic Data Comparison
Biological Activity
N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a dichloro-substituted aromatic ring, a methyl group, and a methanesulfonamide moiety. Its molecular formula is , and it possesses a molecular weight of approximately 276.17 g/mol. The sulfonamide group is known for its ability to inhibit enzymes involved in bacterial growth and cancer cell proliferation.
This compound exhibits biological activity primarily through its interaction with specific molecular targets:
Anticancer Properties
Research indicates that sulfonamide derivatives can exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in tumor growth .
- Case Study : A study involving related sulfonamide derivatives revealed their efficacy in reducing tumor size in murine models of cancer, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
Emerging evidence suggests that compounds with similar structures can modulate inflammatory responses:
- Inhibition of Pro-inflammatory Cytokines : Research has shown that related compounds can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound, a comparison with other known sulfonamide derivatives is useful.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Inflammatory Modulation |
|---|---|---|---|
| This compound | Moderate | Potential | Moderate |
| Sulfanilamide | High | High | Low |
| Trimethoprim | High | Very High | Moderate |
Future Directions
Given the promising biological activities observed in related compounds, further research into this compound is warranted. Potential areas for future investigation include:
- In Vivo Studies : More comprehensive animal studies to evaluate the pharmacokinetics and therapeutic efficacy against various cancer types.
- Mechanistic Studies : Detailed mechanistic studies to elucidate the pathways through which this compound exerts its effects on cancer cells and inflammation.
Q & A
Q. What ecotoxicological assessments are required for field application, and how do regulatory thresholds vary?
- Testing : Acute toxicity assays on Daphnia magna (EC₅₀) and Oncorhynchus mykiss (LC₅₀). Chronic studies assess algal growth inhibition (OECD 201).
- Regulations : EU Regulation 2019/831 classifies similar sulfonamides as hazardous to aquatic life (R52-53), requiring mitigation measures (e.g., buffer zones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
